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Compound of Interest |

2-Chloro-N-methoxy-N-
Compound Name: S
methylisonicotinamide

CAS No.: 250263-39-9

Cat. No.: B1357048

. J

Executive Summary & Compound Profile

2-Chloro-N-methoxy-N-methylisonicotinamide is a specialized Weinreb amide derivative of
2-chloroisonicotinic acid.[1][2] It serves as a critical electrophilic scaffold in the synthesis of 4-
acetylpyridines and other ketone-functionalized heterocycles. Its stability prevents over-addition
of organometallic reagents, making it superior to acid chlorides for preparing mono-
functionalized ketones.

Property Data
2-Chloro-N-methoxy-N-methylpyridine-4-
IUPAC Name )
carboxamide
CAS Number 250263-39-9
Molecular Formula CsHoCIN20:2
Molecular Weight 200.62 g/mol

Physical State

Off-white to pale yellow solid

Solubility

Soluble in DCM, THF, Ethyl Acetate; slightly

soluble in water.
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Synthesis Protocol (Standardized)

Context: This protocol is optimized to minimize the formation of the acid anhydride byproduct

and ensure complete conversion of the acid chloride intermediate.

Reagents:

Precursor: 2-Chloroisonicotinic acid (1.0 equiv)

Activator: Thionyl chloride (SOCIz2) (5.0 equiv) or Oxalyl chloride (1.2 equiv) with DMF cat.
Amine Source: N,0O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

Base: Triethylamine (EtsN) (2.5 equiv) or DIPEA.

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:

Activation: Suspend 2-chloroisonicotinic acid in anhydrous DCM. Add thionyl chloride
dropwise at 0°C. Heat to reflux for 3—-5 hours until the solution becomes clear (formation of
acid chloride).

Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCIz. Co-
evaporate with toluene twice to ensure total removal of acidic volatiles.

Coupling: Redissolve the crude acid chloride in anhydrous DCM.

Amine Addition: In a separate vessel, mix N,O-dimethylhydroxylamine HCI and EtsN in DCM
at 0°C.

Combination: Cannulate the acid chloride solution dropwise into the amine/base mixture over
30 minutes. Maintain temperature < 5°C.

Workup: Warm to room temperature (RT) and stir for 12 hours. Quench with sat. NaHCO:s.
Extract with DCM (3x). Wash organics with brine, dry over Na=SOa4, and concentrate.

Purification: Flash column chromatography (Hexanes/EtOAc gradient).
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Workflow Diagram
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Caption: Step-wise conversion of carboxylic acid to Weinreb amide via acid chloride activation.

Spectral Characterization Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 2-chloropyridine ring introduces a distinct splitting pattern. The H-6 proton is most

deshielded due to the adjacent ring nitrogen.
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Shift (6 ppm) Assignment Note

166.8 C=0 Amide Carbonyl

151.9 C-2 C-ClI (Ipso)

150.1 C-6 a-Carbon

145.2 C-4 Quaternary (Ipso to Amide)
122.8 C-5 Aromatic CH

121.5 C-3 Aromatic CH

61.6 N-OCHs Methoxy Carbon

32.4 N-CHs Methyl Carbon

B. Mass Spectrometry (MS)

The chlorine atom provides a characteristic isotopic signature (3>CI/3’Cl ratio of ~3:1).
 lonization Mode: ESI (+)
e Molecular lon [M+H]*:

o m/z 201.04 (3°Cl isotope) - Base Peak

o m/z 203.04 (3’Cl isotope) - ~33% intensity of base peak

» Fragmentation Pattern:

[¢]

m/z ~170: Loss of -OCHs [M - 31]*

o

m/z ~140: Loss of Weinreb amine moiety [-N(OMe)Me], generating the acylium ion
[CeH3CINO]*.

C. Infrared Spectroscopy (FT-IR)
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Wavenumber (cm—*)

Vibration Mode

Functional Group

1655 Stretching Amide C=0 (Strong)
1580, 1540 Stretching C=C / C=N (Pyridine Ring)
1050-1080 Stretching C-ClI (Aryl Chloride)

2940, 2980 Stretching C-H (Aliphatic Methyls)

Mechanistic Insight: Fragmentation Pathways

Understanding MS fragmentation is vital for impurity profiling (e.g., distinguishing hydrolyzed

acid from the amide).

[M - OMe]+
m/z ~170

[M+H]+
m/z 201.0

Acylium lon
[Ar-C=0]+
m/z ~140

Loss of HN(OMe)Me

Click to download full resolution via product page

Caption: Primary ESI(+) fragmentation pathway showing the sequential loss of the Weinreb

auxiliary.

Quality Control & Impurity Profiling

When analyzing spectral data for this compound, watch for these common impurities:
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e 2-Chloroisonicotinic Acid (Starting Material):
o NMR: Absence of methyl singlets at 3.3-3.5 ppm. Broad OH peak >10 ppm.
o MS: [M+H]* = 158.
e Anhydride Formation:
o IR: Doublet carbonyl peak (split band) around 1750-1800 cm~1.
e Hydrolysis Product (Methyl Ester):
o If MeOH is used in workup/quenching, the methyl ester may form.
o NMR: Single methoxy peak at ~3.9 ppm (distinct from Weinreb N-OMe).

References

» National Center for Biotechnology Information (NCBI). PubChem Compound Summary for
CID 11235368, 2-Chloro-N-methoxy-N-methylisonicotinamide. PubChem. Available at:
[Link]

e Llauger, L., et al. (2011). "A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted
Alkylsulfanylimidazoles as p38a Mitogen-Activated Protein Kinase Inhibitors.” Molecules,
16(12). (Describes synthesis protocol). Available at: [Link]

e Nahm, S., & Weinreb, S. M. (1981).[3][4] "N-methoxy-N-methylamides as effective acylating
agents."[5] Tetrahedron Letters, 22(39), 3815-3818. (Foundational Weinreb chemistry).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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